7-Azabicyclo[4.2.0]octan-8-one
Description
Contextual Significance of Fused Bicyclic Lactams in Contemporary Organic Synthesis
Fused bicyclic lactams are of paramount importance in modern organic synthesis, primarily due to their dual role as biologically active agents and versatile synthetic intermediates. nih.govnih.govresearchgate.net The inherent ring strain of the β-lactam ring, which is often enhanced by fusion to another ring, makes it susceptible to ring-opening reactions. wikipedia.orgnih.gov This reactivity has been exploited by synthetic chemists to develop the "β-lactam synthon method," a powerful strategy for constructing a wide array of complex nitrogen-containing molecules. nih.govugent.beugent.be
These bicyclic scaffolds serve as chiral building blocks for the stereoselective synthesis of non-protein amino acids, peptides, peptidomimetics, and various other heterocyclic systems. nih.govacs.orgrsc.org The rigid framework of the bicyclic system allows for precise control over stereochemistry during subsequent chemical transformations. acs.orgcapes.gov.br Furthermore, the development of stereoselective synthetic methodologies, such as asymmetric cycloadditions and metal-catalyzed reactions, has enabled access to specific isomers of these fused lactams, which is crucial for their application in medicinal chemistry and total synthesis. rsc.orgresearchgate.netrsc.org The carbapenems and penems, which are prominent fused bicyclic β-lactam antibiotics, exemplify the significance of this structural class. nih.govmdpi.comresearchgate.net The ongoing research into novel synthetic routes towards these and other fused bicyclic lactams underscores their enduring relevance in addressing challenges in medicine and materials science. ugent.bersc.org
Table 1: Applications of Fused Bicyclic β-Lactam Scaffolds in Organic Synthesis
| Application Category | Specific Use | Key Compound Classes |
| Medicinal Chemistry | Core structure of antibiotics | Penicillins, Cephalosporins, Carbapenems, Penems wikipedia.orgnih.govmdpi.com |
| Enzyme inhibitors (e.g., β-lactamase inhibitors) | Clavulanic acid, Tazobactam nih.gov | |
| Synthetic Intermediates | Chiral building blocks ("Synthons") | Amino acids, Peptides, Alkaloids, Taxoids nih.govrsc.org |
| Precursors for complex heterocycles | Pyrrolidines, Indolizidine alkaloids nih.govacs.org | |
| Asymmetric Synthesis | Scaffolds for stereocontrolled reactions | Access to enantiomerically pure compounds acs.orgrsc.orgcapes.gov.br |
Historical Development and Initial Syntheses of 7-Azabicyclo[4.2.0]octan-8-one and its Homologs
The history of this compound is intrinsically linked to the broader story of β-lactam chemistry. The initial impetus for synthesizing novel β-lactam structures came after the discovery and structural elucidation of penicillin in the 1940s. wikipedia.org This led to extensive research aimed at creating synthetic analogs to overcome bacterial resistance and broaden the spectrum of activity. The first synthesis of this compound itself was reported in the mid-20th century as part of these efforts to create diverse β-lactam structures. smolecule.com
Early synthetic strategies were often adaptations of methods developed for penicillin and cephalosporin (B10832234) synthesis. smolecule.com These included intramolecular cyclization reactions of suitable precursors, such as δ-lactams or amino acid derivatives. smolecule.comresearchgate.net One of the most fundamental and enduring methods for constructing the β-lactam ring is the Staudinger ketene-imine cycloaddition, discovered by Hermann Staudinger in 1907. wikipedia.orgwikipedia.org This [2+2] cycloaddition reaction, where an imine reacts with a ketene (B1206846), became a cornerstone of β-lactam synthesis and remains a widely used and versatile method for preparing monocyclic and bicyclic β-lactams. wikipedia.orgresearchgate.netorganic-chemistry.org
The synthesis of homologs and derivatives of this compound has also been a subject of study. For instance, the synthesis of the unsaturated analog, 7-azabicyclo[4.2.0]oct-3-en-8-one, and the benzo-fused homolog, 4,5-benzo-7-azabicyclo[4.2.0]octan-8-one, have been reported, often employing cycloaddition strategies or enzymatic resolutions to achieve stereochemical control. researchgate.netscispace.com These early synthetic explorations were crucial in establishing the fundamental chemistry of the 7-azabicyclo[4.2.0]octane ring system and paved the way for its use as a scaffold in further synthetic endeavors. smolecule.com
Table 2: Key Historical Synthetic Methods for β-Lactam Ring Formation
| Synthetic Method | Description | Year Discovered | Key Features |
| Staudinger Cycloaddition | A [2+2] cycloaddition between a ketene and an imine to form a β-lactam. wikipedia.orgorganic-chemistry.org | 1907 | Highly versatile; can be used for a wide variety of substituted β-lactams; stereochemistry can be controlled. organic-chemistry.orgwalshmedicalmedia.com |
| Intramolecular Cyclization | Ring closure of an appropriately functionalized linear precursor, such as a β-amino acid or a δ-lactam derivative. smolecule.comresearchgate.net | Mid-20th Century | Often used in early syntheses; stereochemistry is dependent on the precursor. smolecule.com |
| Breckpot Synthesis | Cyclization of a β-amino acid ester using a Grignard reagent. wikipedia.org | N/A | A specific method for β-lactam formation from β-amino acid derivatives. |
| Kinugasa Reaction | Copper-catalyzed reaction of a terminal alkyne and a nitrone to form a β-lactam. researchgate.netthieme-connect.com | N/A | Allows for asymmetric synthesis of β-lactams, including spirocyclic variants. thieme-connect.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-azabicyclo[4.2.0]octan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-5-3-1-2-4-6(5)8-7/h5-6H,1-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHJLZVUXVHXKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthetic Analysis and Strategic Disconnections of the 7 Azabicyclo 4.2.0 Octan 8 One Skeleton
Identification of Key Retrosynthetic Transformations
A retrosynthetic analysis of the 7-azabicyclo[4.2.0]octan-8-one (I) skeleton reveals several logical bond disconnections that simplify the target molecule into more readily available starting materials. The most strategic disconnections focus on the formation of the four-membered β-lactam ring and the fusion to the six-membered ring.
One of the most prominent retrosynthetic strategies involves a [2+2] cycloaddition reaction. This approach disconnects the C7-C8 and N1-C6 bonds of the β-lactam ring, leading back to a suitable ketene (B1206846) or ketene equivalent and an imine or a protected amine on a cyclohexene (B86901) precursor. This powerful transformation directly constructs the bicyclic core in a single step. For instance, the reaction between a ketene generated in situ and a cyclic imine derived from cyclohexene can forge the fused ring system.
Another key disconnection strategy is through an intramolecular cyclization . This approach typically involves disconnecting the N1-C8 bond of the β-lactam. This leads to a precursor that is a substituted cyclohexylamino acid derivative. The forward reaction would then involve a ring-closing reaction, often an amide bond formation, to construct the β-lactam ring. This strategy allows for the stereochemistry of the cyclohexane (B81311) ring to be established prior to the formation of the strained four-membered ring.
A third important retrosynthetic pathway is the intramolecular C-H insertion or a related radical cyclization. Disconnecting a C-C or C-H bond within the newly formed ring can lead back to an acyclic or monocyclic precursor with appropriate functional groups to facilitate the cyclization. For example, a carbene insertion into a C-H bond of a piperidine (B6355638) ring can form the bicyclic system. nih.gov
Finally, a Diels-Alder reaction can be envisioned for the construction of the six-membered ring, followed by the formation of the β-lactam. Disconnecting the cyclohexene ring via a retro-Diels-Alder reaction would lead to a diene and a dienophile, which can be simpler starting materials. Subsequent functional group manipulation and β-lactam formation would then complete the synthesis.
| Disconnection Strategy | Bonds Disconnected | Precursor Type(s) |
| [2+2] Cycloaddition | C7-C8, N1-C6 | Ketene/Ketene equivalent and Cyclic Imine |
| Intramolecular Cyclization | N1-C8 | Substituted Cyclohexylamino Acid Derivative |
| Intramolecular C-H Insertion | C-C or C-H in β-lactam | Functionalized Piperidine Derivative |
| Diels-Alder Reaction | C-C bonds in cyclohexene | Diene and Dienophile |
Methodological Challenges in Constructing the Fused Azabicyclic System
The synthesis of the this compound skeleton is fraught with several methodological challenges, primarily centered around stereocontrol and the inherent strain of the fused bicyclic system.
A major hurdle is achieving the desired stereochemistry at the ring junction (C1 and C6). The cis-fusion of the two rings is a common feature in biologically active carbapenems and is generally the thermodynamically less stable isomer compared to the trans-fused system. masterorganicchemistry.com Therefore, kinetic control is often necessary to achieve the desired cis-stereochemistry. The choice of synthetic strategy, reagents, and reaction conditions plays a crucial role in determining the stereochemical outcome. For instance, in [2+2] cycloadditions, the stereochemistry of the starting alkene directly influences the stereochemistry of the product.
The construction of the strained β-lactam ring itself presents a significant challenge. The four-membered ring is highly strained, making its formation and subsequent handling difficult. Ring-closing reactions must be carefully optimized to favor the formation of the β-lactam over competing side reactions such as polymerization or decomposition. The use of activating groups and specific cyclization conditions is often required to achieve good yields.
Furthermore, the functionalization of the bicyclic core can be challenging. The reactivity of the different positions on the rings can be influenced by the strain and stereoelectronics of the fused system. Selective functionalization at specific sites without compromising the integrity of the β-lactam ring requires careful planning and the use of chemoselective reagents. For example, reactions involving the enolate of the β-lactam must be conducted under conditions that avoid ring-opening.
| Challenge | Description | Potential Solutions |
| Stereocontrol at Ring Junction | Achieving the desired cis-fusion of the β-lactam and cyclohexane rings. masterorganicchemistry.com | Kinetic control, stereoselective cycloadditions, substrate-controlled reactions. |
| β-Lactam Ring Formation | Overcoming the strain of the four-membered ring to achieve efficient cyclization. | Use of activating groups, high-dilution conditions, specific cyclization reagents. |
| Selective Functionalization | Modifying the bicyclic core without causing ring-opening or undesired side reactions. | Use of protecting groups, chemoselective reagents, careful control of reaction conditions. |
| Precursor Synthesis | The multi-step synthesis of complex and stereochemically defined precursors. | Development of efficient and convergent synthetic routes to key intermediates. |
Synthetic Methodologies for 7 Azabicyclo 4.2.0 Octan 8 One and Its Advanced Derivatives
Cycloaddition-Based Strategies
Cycloaddition reactions are powerful tools for the convergent synthesis of cyclic compounds, offering an efficient route to the azetidinone ring.
The most prominent intermolecular [2+2] cycloaddition for the synthesis of β-lactams is the Staudinger synthesis, first discovered in 1907. mdpi.com This reaction involves the cycloaddition of a ketene (B1206846) with an imine. In the context of 7-azabicyclo[4.2.0]octan-8-one synthesis, a cyclic imine, such as a tetrahydropyridine derivative, serves as the precursor to the six-membered ring component of the final bicyclic structure.
Ketenes are typically generated in situ from acyl chlorides through dehydrochlorination using a tertiary amine. mdpi.com The highly reactive ketene is then immediately trapped by the imine to form the four-membered azetidinone ring. mdpi.com For instance, the reaction of a substituted tetrahydropyridine with a ketene generated from an acyl chloride provides a direct route to the this compound skeleton. The stereochemistry of the resulting β-lactam is a critical aspect of the Staudinger reaction, and it can often be controlled by the reaction conditions and the nature of the substituents on both the ketene and the imine.
A variety of ketenes can be employed, allowing for the introduction of diverse substituents on the azetidinone ring. For example, using 2-acetoxyacetyl chloride as a ketene precursor leads to the formation of 3-acetoxy-azetidinones, which can be subsequently hydrolyzed to the corresponding 3-hydroxy derivatives. mdpi.com
Table 1: Examples of Staudinger Synthesis for Azetidinone Formation
| Ketene Precursor | Imine Component | Base | Resulting Azetidinone |
|---|---|---|---|
| Acyl Chloride | Cyclic Imine | Tertiary Amine | Substituted this compound |
| 2-Acetoxyacetyl Chloride | Tetrahydropyridine | Triethylamine | 7-Acetoxy-7-azabicyclo[4.2.0]octan-8-one |
Intramolecular cycloadditions provide an elegant strategy for constructing bicyclic systems by forming the azetidinone ring and closing the second ring in a single step or a tandem sequence. In this approach, the reacting partners—the ketene (or ketene equivalent) and the imine (or imine equivalent)—are tethered within the same molecule.
One such method involves the intramolecular [2+2] photocycloaddition, where a molecule containing both an imine and an alkene moiety is irradiated. nih.govnih.gov This light-induced reaction can lead to the formation of the bicyclic azetidine core with high stereoselectivity. nih.gov Another powerful technique is the intramolecular nitrilimine cycloaddition, which has been successfully employed to generate fused tricyclic β-lactam systems, demonstrating the versatility of intramolecular strategies in creating complex heterocyclic architectures. researchgate.net These methods are particularly advantageous for establishing specific stereochemical relationships in the final product, as the tether connecting the reacting groups often imposes conformational constraints that direct the cycloaddition pathway.
Photochemical [2+2] cycloadditions, particularly the aza Paternò–Büchi reaction, represent a direct and powerful method for constructing the strained four-membered azetidine ring. nih.gov This reaction involves the photocycloaddition of an imine and an alkene. nih.gov While early examples required the use of high-energy UV light, recent advancements have focused on visible-light-mediated processes, which offer milder and more selective reaction conditions. researchgate.netnih.govspringernature.comchemrxiv.org
These modern protocols often employ a photocatalyst, such as an iridium complex, that can be excited by visible light. nih.govnih.gov The excited photocatalyst then transfers its energy to one of the reactants (typically the alkene), promoting it to a triplet excited state. nih.govnih.gov This excited-state species subsequently undergoes cycloaddition with the ground-state imine to form the azetidine product. nih.gov This energy transfer mechanism avoids the direct excitation of the imine, which can lead to undesirable side reactions. nih.gov
The intramolecular version of the visible-light-mediated aza Paternò–Büchi reaction is especially powerful for synthesizing bicyclic azetidines like the this compound system. nih.govnih.gov By tethering the imine and alkene functionalities in the same molecule, the cycloaddition proceeds with high efficiency and diastereoselectivity. nih.gov The scope of this reaction is broad, tolerating a wide range of functional groups on both the alkene and imine partners. nih.gov
Table 2: Key Features of Photochemical [2+2] Cycloadditions for Azetidine Synthesis
| Reaction Type | Key Features | Light Source | Catalyst Example |
|---|---|---|---|
| Aza Paternò–Büchi | [2+2] cycloaddition of an imine and an alkene. | UV or Visible Light | Iridium photocatalysts (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) nih.gov |
Intramolecular Cyclization and Ring-Forming Reactions
An alternative approach to the this compound framework involves the construction of the six-membered ring onto a pre-existing azetidinone core through intramolecular cyclization.
Free-radical cyclizations offer a powerful and versatile method for forming carbon-carbon bonds under mild conditions, making them well-suited for the synthesis of complex bicyclic structures. The synthesis of the 8-oxo-1-azabicyclo[4.2.0]octane ring system has been achieved through tri-n-butylstannane mediated free-radical annulation. researchgate.net
A notable example involves the radical cyclization of 1-allyl-substituted 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones. Treatment of these precursors with a radical initiator like azobisisobutyronitrile (AIBN) and a radical mediator such as n-tributyltin hydride generates a radical that cyclizes onto the allyl group. This process forms the six-membered ring fused to the β-lactam, yielding derivatives of 1-azabicyclo[4.2.0]octan-8-one with excellent diastereocontrol (≥99%). The stereochemical outcome of the cyclization is often directed by the existing stereocenters on the azetidinone ring. This methodology has also been applied to the synthesis of related 7-azabicyclo[2.2.1]heptane systems. researchgate.net
Intramolecular ionic reactions, particularly nucleophilic substitutions, provide a classic and effective route for ring formation. The synthesis of bicyclic β-lactams can be achieved by the base-mediated cyclization of a monocyclic azetidinone bearing a suitable leaving group on a side chain. For example, the treatment of 4-(2-bromoethoxy)azetidin-2-one with a base induces an intramolecular Williamson ether synthesis-type reaction to form 4-oxa-1-azabicyclo[3.2.0]heptan-7-one. rsc.org A similar strategy can be envisioned for the synthesis of the this compound core, where an N-substituted azetidinone with an appropriate tether and leaving group undergoes intramolecular cyclization to form the fused six-membered ring.
A more complex and powerful ionic cyclization strategy is the tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence. This one-pot method has been successfully used to construct 2-azabicyclo[4.2.0]octane systems. d-nb.info The sequence begins with the formation of an α-amino nitrile (a Strecker reaction), which then undergoes an intramolecular nucleophilic attack to close the second ring, demonstrating an efficient pathway to the bicyclic framework. d-nb.info
Rearrangement-Based Synthetic Routes
Rearrangement reactions offer elegant and often efficient pathways to complex molecular architectures from simpler starting materials. These methods rely on the orchestrated migration of atoms or groups within a molecule to forge new bonds and ring systems.
Ring Expansion Methodologies to the Azabicyclic Scaffold
Ring expansion strategies provide a powerful means to access larger ring systems that may be challenging to construct directly. These methodologies often involve the transformation of a smaller, more readily available ring into a larger one.
A notable strategy for the synthesis of N-heterocycles involves the ring expansion of strained aza rings. researchgate.netnih.gov This can be achieved through the formal cross-dimerization of three-membered azaheterocycles with three- or four-membered ring ketones, a process that can be facilitated by synergistic bimetallic catalysis. researchgate.netnih.gov While cycloaddition reactions of strained aza rings with π-bonds are common, they can sometimes be limited by issues of regioselectivity and the availability of specific synthons. researchgate.netnih.gov The cross-dimerization approach circumvents some of these challenges to produce diverse N-heterocycles, including 3-benzazepinones and dihydropyridinones. researchgate.netnih.gov
Another approach involves the Beckmann rearrangement of saturated ketones, which has been successfully applied to the synthesis of tricyclic lactams. nih.gov This reaction has demonstrated unexpected regioselectivity in certain cases, yielding a single major regioisomer. nih.gov
The table below summarizes key aspects of ring expansion methodologies.
| Starting Materials | Reaction Type | Key Features | Resulting Scaffolds |
| Three-membered azaheterocycles and three- or four-membered ring ketones | Formal cross-dimerization with bimetallic catalysis | Overcomes regioselectivity issues of traditional cycloadditions | Diverse N-heterocycles (e.g., 3-benzazepinones, dihydropyridinones) |
| Saturated ketones | Beckmann rearrangement | Can exhibit high regioselectivity | Tricyclic lactams |
Transannular Cyclizations for Skeletal Rearrangements
Transannular cyclizations are intramolecular reactions that form a new ring by connecting two non-adjacent atoms within a larger ring. These reactions can be a powerful tool for constructing bicyclic and polycyclic frameworks.
Macrocyclic bis-lactams have been utilized as precursors for the synthesis of bicyclic and tricyclic frameworks through base-mediated transannular cyclizations. nih.govnih.gov This approach has been shown to proceed in good yield and with high diastereoselectivity. nih.govnih.gov Mechanistic studies suggest that the reaction proceeds through an olefin isomerization-intramolecular conjugate addition pathway. nih.govnih.gov The diastereoselectivity of these cyclizations can be influenced by the reaction conditions and the substitution pattern on the macrocyclic precursor. nih.gov
Transition Metal-Catalyzed Synthetic Approaches
Transition metal catalysis has revolutionized organic synthesis by enabling a wide range of transformations with high efficiency, selectivity, and functional group tolerance.
Catalytic Asymmetric Synthesis of Enantiopure Bicyclic Lactams
The development of catalytic asymmetric methods for the synthesis of enantiomerically pure bicyclic lactams is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry.
One successful approach involves the organocatalyzed, asymmetric and site-selective formal [3+2]-annulation of γ-alkyl-β,γ-unsaturated γ-lactams with α,β-unsaturated aldehydes. nih.gov This method utilizes a diphenylprolinol silyl ether catalyst to afford enantioenriched bicyclic γ-lactams with up to four new stereocenters, often with excellent diastereo- and enantioselectivity. nih.gov
Another powerful strategy is the transition metal-catalyzed intramolecular C-H insertion of α-diazoacetamides. rsc.org Chiral dirhodium carboxylate catalysts have been shown to be highly effective in promoting the enantioselective synthesis of cis-β-lactams from enoldiazoacetamides. rsc.org This reaction proceeds through a donor-acceptor cyclopropene intermediate and results in high yields and excellent enantioselectivities. rsc.org
The following table details examples of catalytic asymmetric synthesis of bicyclic lactams.
| Precursors | Catalyst | Key Features | Products |
| γ-Alkyl-β,γ-unsaturated γ-lactams and α,β-unsaturated aldehydes | Diphenylprolinol silyl ether | Organocatalyzed, formal [3+2]-annulation, high diastereo- and enantioselectivity | Enantioenriched bicyclic γ-lactams |
| Enoldiazoacetamides | Chiral dirhodium carboxylate | Intramolecular C-H functionalization, exclusive formation of cis-β-lactams, high enantioselectivity | Enantiopure cis-β-lactam scaffolds |
Chemo- and Regioselective Functionalization during Synthesis
Controlling chemo- and regioselectivity is a critical aspect of synthesizing complex molecules, allowing for the selective modification of one functional group or position in the presence of others.
Transition metal catalysis offers numerous opportunities for achieving high levels of chemo- and regioselectivity. For instance, in the context of C-H functionalization, the choice of catalyst and directing group can dictate which C-H bond is activated and functionalized. Visible-light-mediated, metal-free intramolecular C-H functionalization has also emerged as a green and efficient method for achieving regioselective synthesis of complex heterocyclic systems. nih.gov
Specialized Synthetic Protocols
Beyond the more general strategies discussed above, a number of specialized protocols have been developed for the synthesis of this compound and its derivatives.
One such method involves the diastereoselective synthesis of new zwitterionic bicyclic lactams from acyclic β-enaminoesters derived from (R)-(−)-2-phenylglycinol. nih.govresearchgate.net The key step in this synthesis is an intramolecular non-classical Corey–Chaykovsky ring-closing reaction of the corresponding sulfonium salts, which generates two or three new stereogenic centers with high diastereoselectivity. nih.govresearchgate.net
Another specialized approach is the ultrasound-assisted, one-pot multicomponent reaction/cycloaddition reaction to synthesize N-(7-(R)-2-oxa-8-azabicyclo[4.2.0]octan-8-yl)isonicotinamide derivatives. researchgate.net This method utilizes a tin(II) chloride catalyst and provides a rapid and efficient route to these substituted bicyclic lactams. researchgate.net
Ultrasound-Assisted Synthesis of Azabicyclo Derivatives
The application of ultrasound in organic synthesis, often referred to as sonochemistry, has emerged as an efficient and environmentally friendly method for promoting chemical reactions. researchgate.netmdpi.com Ultrasound irradiation enhances reaction rates and yields by generating, growing, and collapsing cavitation bubbles in the liquid medium, which creates localized high-pressure and high-temperature spots. mdpi.com This technique has been successfully applied to the synthesis of β-lactam derivatives, offering significant advantages such as shorter reaction times, milder conditions, and improved product purity. researchgate.netmdpi.com
One notable application is the ultrasound-assisted, one-pot, multicomponent synthesis of N-(7-(R)-2-oxa-8-azabicyclo[4.2.0]octan-8-yl)isonicotinamide derivatives. researchgate.netdvcgoregaon.edu.in This reaction involves the cycloaddition of an imine (formed in situ from isoniazide and various aromatic aldehydes) with dihydropyran, facilitated by a SnCl₂ catalyst under ultrasound irradiation (50 Hz). researchgate.net This method provides a straightforward and efficient route to novel azetidine derivatives. researchgate.netresearchgate.net The advantages of using ultrasound in this context include significantly reduced reaction times and high yields, making it a practical alternative to conventional heating methods. mdpi.com
Table 1: Examples of Ultrasound-Assisted Synthesis of Azabicyclo Derivatives researchgate.net
| Compound | Aromatic Aldehyde (2a-n) | Yield (%) |
|---|---|---|
| 4a | Benzaldehyde | 88 |
| 4e | 4-Chlorobenzaldehyde | 94 |
| 4j | 4-Nitrobenzaldehyde | 90 |
| 4m | 2-Hydroxybenzaldehyde | 85 |
Beyond this specific example, high-intensity ultrasound (HIU) has also been effectively used to promote Reformatsky reactions between imines and α-bromoesters. researchgate.netnih.gov This method yields β-lactams and β-aminoesters in short reaction times and with high yields, demonstrating the broad applicability of sonochemistry in the synthesis of the core β-lactam structure. researchgate.netnih.gov
Strain-Release Strategies via C-C Cleavage in β-Lactam Precursors
Strain-release-driven reactions provide a powerful tool for the synthesis of complex molecular architectures. nih.govacs.org In this approach, highly strained small-ring precursors are synthesized and subsequently undergo reactions that release the inherent ring strain, providing a strong thermodynamic driving force for bond cleavage and rearrangement. nih.gov This strategy has been ingeniously applied to the functionalization of aza-cycles and the synthesis of complex β-lactams through the selective cleavage of carbon-carbon bonds in specifically designed β-lactam precursors.
A novel approach to the functionalization of saturated aza-cycles relies on the C-C cleavage of N-fused bicyclo α-hydroxy-β-lactams. researchgate.net These precursors are generated under mild, visible-light conditions through a Norrish-Yang photochemical reaction, which effects an α-functionalization of the starting cyclic amine. researchgate.net The resulting bicyclic β-lactam contains a strained four-membered ring fused to the parent aza-cycle. The inherent strain facilitates a subsequent, selective C-C bond cleavage, which can be coupled with cross-coupling reactions to introduce a wide variety of functional groups. This method represents a fundamentally different approach from traditional C-H functionalization techniques. researchgate.net
Another example of strain-release chemistry involves the use of photogenerated, highly strained bicyclic aziridines as precursors for β-lactam synthesis. nih.gov For instance, the irradiation of N-alkylpyridinium salts under basic conditions affords 6-azabicyclo[3.1.0]hex-3-en-2-ol derivatives. These strained intermediates can then be treated with reagents like diiron nonacarbonyl, leading to a strain-releasing rearrangement and the formation of cis-fused cyclopentene-β-lactams. nih.gov The transformation is driven by the release of energy stored in the strained bicyclic aziridine precursor.
Table 2: Strain-Release Reactions via C-C Cleavage in Bicyclic Precursors
| Strained Precursor | Reaction Conditions | Resulting Product Type | Reference |
|---|---|---|---|
| N-fused bicyclo α-hydroxy-β-lactam | Pd-catalyzed cross-coupling | α-Functionalized aza-cycle | researchgate.net |
| 6-Azabicyclo[3.1.0]hex-3-en-2-ol derivative | Diiron nonacarbonyl, oxidative decomplexation | cis-Fused cyclopentene-β-lactam | nih.gov |
| Aminocyclopropane | Rh-catalyzed carbonylation | γ-Lactam | bris.ac.uk |
These strategies, which harness the energy stored in strained rings to drive C-C bond cleavage and subsequent functionalization, offer unique and powerful pathways for constructing complex molecules based on the this compound framework and its derivatives.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-(7-(R)-2-oxa-8-azabicyclo[4.2.0]octan-8-yl)isonicotinamide |
| Isoniazide |
| Dihydropyran |
| β-aminoester |
| N-fused bicyclo α-hydroxy-β-lactam |
| 6-Azabicyclo[3.1.0]hex-3-en-2-ol |
Reactivity and Chemical Transformations of the 7 Azabicyclo 4.2.0 Octan 8 One Core
Nucleophilic Attack at the β-Lactam Carbonyl Center
The high degree of ring strain in the 7-azabicyclo[4.2.0]octan-8-one system renders the β-lactam bond susceptible to cleavage by nucleophiles. This reactivity is a hallmark of β-lactam chemistry and is the basis for the mode of action of penicillin and cephalosporin (B10832234) antibiotics.
Ring-Opening Reactions of the Strained Lactam
The strained four-membered ring of this compound is readily opened by a variety of nucleophiles. This process alleviates the ring strain and is often thermodynamically favorable. The nature of the nucleophile and the reaction conditions determine the final product. For instance, the hydrolysis of the lactam bond, typically under acidic or basic conditions, leads to the formation of the corresponding γ-amino acid.
A specific example of a ring-opening reaction involves the transformation of N-hydroxymethyl-7-azabicyclo[4.2.0]octan-8-one. Treatment of this derivative with hydrochloric acid in ethanol (B145695) results in the cleavage of the β-lactam ring to yield the corresponding amino ester. sci-hub.se This reaction underscores the susceptibility of the bicyclic lactam to nucleophilic attack, even with relatively mild nucleophiles like ethanol under acidic catalysis.
Acyl Substitution and Derivatization Reactions
While direct acyl substitution at the carbonyl carbon of the parent this compound is not extensively documented, derivatization of the lactam nitrogen followed by transformation is a common strategy. For example, N-hydroxymethylated derivatives of this compound can undergo enzymatic acylation. sci-hub.se In these reactions, an acyl group is transferred to the hydroxyl group of the N-hydroxymethyl substituent, demonstrating a method for indirect derivatization of the core structure.
Electrophilic Functionalization of the Bicyclic System
Electrophilic functionalization of the this compound core can be achieved at the α-carbon to the carbonyl group. A notable method involves a C–C cleavage approach to C–H functionalization. In this strategy, a related N-fused bicyclo[4.2.0] β-lactam, (±)-7-hydroxy-7-phenyl-1-azabicyclo[4.2.0]octan-8-one, is generated from the corresponding keto amide via a Norrish-Yang photochemical reaction. nih.govresearchgate.net This α-hydroxy-β-lactam then serves as a masked nucleophile for the α-functionalization of the piperidine (B6355638) ring system through a strain-release C-C bond cleavage and cross-coupling, allowing for arylation, vinylation, and alkynylation. nih.gov
Another approach to α-functionalization involves the use of α-bromodiazoacetamides as precursors. These compounds can undergo intramolecular C–H insertion to yield α-bromo-β-lactams, such as 7-bromo-1-azabicyclo[4.2.0]octan-8-one. beilstein-journals.org
Radical Reactions and Selective Reductions
Radical reactions provide a powerful tool for both the synthesis and transformation of the this compound skeleton. Radical cyclization of acyclic precursors is a key strategy for constructing the bicyclic system. For example, 1-allyl-substituted 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones can be converted into 3-substituted 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones with high diastereoselectivity using n-tributyltin hydride and AIBN. nih.govacs.org
The β-lactam carbonyl of the this compound core can be selectively reduced. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reduction of the lactam functionality typically leads to a ring-opened product. For instance, the reductive ring opening of 1-azabicyclo[4.2.0]octane-8-ones with lithium aluminum hydride yields novel 2-(1-alkoxy-2-hydroxyethyl)piperidines as single isomers. nih.govacs.org This transformation highlights a synthetic route to substituted piperidines from the bicyclic lactam scaffold.
| Substrate | Reagent | Product | Key Features | Reference |
|---|---|---|---|---|
| 1-Azabicyclo[4.2.0]octane-8-ones | Lithium aluminum hydride (LiAlH₄) | 2-(1-Alkoxy-2-hydroxyethyl)piperidines | Reductive ring opening; produces a single isomer. | nih.gov, acs.org |
Rearrangement Reactions and Isomerizations
The bicyclo[4.2.0]octane framework is known to undergo thermal and photochemical rearrangements. The thermal isomerization of the parent carbocyclic compound, bicyclo[4.2.0]oct-7-ene, to cycloocta-1,3-diene (B7949762) has been studied in the gas phase. rsc.org This reaction proceeds via a homogeneous first-order process. rsc.org Another thermal rearrangement of bicyclo[4.2.0]oct-2-ene at 300°C leads to the formation of bicyclo[2.2.2]oct-2-ene through a formal iitd.ac.inresearchgate.net sigmatropic carbon migration. nih.govresearchgate.net These studies on the carbocyclic analogues suggest that the this compound core may also be susceptible to similar skeletal rearrangements under thermal conditions.
Photochemical reactions are also a feature of this bicyclic system. Irradiation of a trans-fused 7,7,8,8-tetramethylbicyclo[4.2.0]octan-2-one resulted in the formation of an unsaturated aldehyde, while the cis-fused isomer underwent inefficient photoreduction. rsc.org Photochemical processes, such as the Norrish-Yang reaction, have been utilized to synthesize α-hydroxy-β-lactam derivatives of the 1-azabicyclo[4.2.0]octan-8-one system. researchgate.net
| Reactant | Conditions | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Bicyclo[4.2.0]oct-7-ene | Thermal (236-285°C, gas phase) | Cycloocta-1,3-diene | Isomerization | rsc.org |
| Bicyclo[4.2.0]oct-2-ene | Thermal (300°C) | Bicyclo[2.2.2]oct-2-ene | iitd.ac.inresearchgate.net Sigmatropic Rearrangement | nih.gov, researchgate.net |
| trans-7,7,8,8-Tetramethylbicyclo[4.2.0]octan-2-one | Photochemical | Unsaturated aldehyde | Photochemical Rearrangement | rsc.org |
Derivatization at Peripheral Nitrogen and Carbon Atoms
The this compound core can be functionalized at both the nitrogen and carbon atoms of the bicyclic framework. Derivatization at the nitrogen atom is a common strategy to introduce diverse functionalities. For example, the parent lactam can be transformed into its N-hydroxymethyl derivative by reaction with paraformaldehyde. sci-hub.se This N-hydroxymethylated compound can then be a substrate for further reactions, such as enzymatic acylation. sci-hub.se Alkylation of the nitrogen atom has also been studied in the context of the polymerization of 1-azabicyclo[4.2.0]octane.
Functionalization of the carbon skeleton can be achieved at various positions. As discussed in section 4.2, the α-carbon to the carbonyl can be functionalized through a C-H activation/C-C cleavage strategy. nih.govresearchgate.net Additionally, the synthesis of substituted 7-azabicyclo[4.2.0]octan-8-ones often starts from precursors that already contain the desired substituents on the six-membered ring.
Stereochemical Aspects and Chirality in 7 Azabicyclo 4.2.0 Octan 8 One Chemistry
Asymmetric Synthesis of Enantiomerically Pure 7-Azabicyclo[4.2.0]octan-8-one Derivatives
The synthesis of single-enantiomer derivatives of this compound is crucial for applications where specific stereoisomers are required. Methodologies to achieve this enantiocontrol include the use of chiral auxiliaries, asymmetric catalysis, and leveraging the inherent chirality of the starting materials to direct the stereochemical outcome.
Chiral auxiliaries and catalysts are instrumental in asymmetric synthesis, enabling the conversion of prochiral substrates into chiral products with high enantioselectivity. In the context of bicyclic β-lactams, enzymatic resolutions have proven to be a powerful strategy.
For instance, lipase-catalyzed asymmetric acylation has been successfully employed for the kinetic resolution of racemic N-hydroxymethylated bicyclic β-lactams, which are precursors to the core this compound structure. sci-hub.se In a study on a related homolog, lipase (B570770) PS was used as a catalyst with vinyl butyrate (B1204436) as an acyl donor. The enzyme selectively acylated one enantiomer at the primary hydroxyl group, allowing for the separation of the enantiomerically enriched ester and the unreacted alcohol. sci-hub.se This high enantioselectivity (E > 200 in some cases) demonstrates the efficacy of biocatalysts in distinguishing between stereocenters. sci-hub.se Such enzymatic methods provide a viable route to enantiomerically pure building blocks for more complex syntheses. sci-hub.se
| Enzymatic Resolution of Bicyclic Lactams | |
| Method | Lipase-catalyzed asymmetric acylation sci-hub.se |
| Example Substrate | N-hydroxymethyl-7-azabicyclo[4.2.0]octan-8-one sci-hub.se |
| Catalyst | Lipase PS, Lipase AK sci-hub.se |
| Acyl Donor | Vinyl butyrate sci-hub.se |
| Outcome | High enantioselectivity (E > 200), separation of enantiomerically enriched ester and alcohol sci-hub.se |
In substrate-controlled synthesis, the stereochemistry of the final product is dictated by one or more preexisting stereocenters in the starting material. This approach is particularly effective in cyclization reactions where the conformation of the substrate directs the formation of new stereocenters.
Radical cyclizations have emerged as a potent method for constructing the this compound skeleton with excellent diastereocontrol. A notable example is the synthesis of 3-substituted 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones. This is achieved through the radical cyclization of 1-allyl-substituted 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones using reagents like n-tributyltin hydride and AIBN. The reaction proceeds with a diastereomeric excess of ≥99%, where the stereochemistry of the newly formed ring is governed by the substituents already present on the starting azetidinone ring. This high level of induction underscores the power of substrate control in creating specific diastereomers of the bicyclic system.
Diastereoselectivity in Chemical Reactions Involving the Azabicyclic Scaffold
The inherent rigidity and defined stereochemistry of the this compound scaffold can be used to control the stereochemical outcome of subsequent reactions. The fused ring system creates a distinct convex and concave face, influencing the trajectory of incoming reagents and leading to high diastereoselectivity.
Various synthetic strategies, including cycloaddition reactions and intramolecular ring closures, rely on this principle to construct the bicyclic framework stereoselectively. For example, in metal-catalyzed carbonylative coupling and cyclization reactions, the stereochemistry of the substituents on the starting materials can be translated with high fidelity to the final bicyclic product. The palladium-catalyzed reaction of 2-aryl-1,3-thiazines with allyl phosphates yields cis-7-vinyl-5-thia-1-azabicyclo[4.2.0]octan-8-ones, where the aryl and vinyl groups on the β-lactam ring are specifically oriented cis to each other. This demonstrates that the reaction mechanism is highly sensitive to the existing geometry of the scaffold, allowing for predictable control over the product's diastereomeric form.
Conformational Analysis and Molecular Chirality of the Bicyclic System
The fusion of the cyclohexane (B81311) and β-lactam rings in this compound induces significant ring strain, which dictates the molecule's preferred three-dimensional shape and conformational flexibility. X-ray crystallography studies of cis-7-azabicyclo[4.2.0]octan-8-one have provided detailed insights into its solid-state conformation. researchgate.net
Due to the strain imposed by the quasi-planar β-lactam moiety, the typically flexible cyclohexane ring is forced to adopt specific conformations. Analysis reveals that the cyclohexane ring can exist as a mixture of a flexible boat form (approximately 77%) and a flexible half-chair form (approximately 23%). researchgate.net The coexistence of these conformers highlights the conformational complexity of the bicyclic system, even in its rigid crystalline state. This inherent molecular chirality and conformational preference are key factors that influence how the molecule interacts with other chiral molecules, such as biological receptors or chiral catalysts.
| Conformational Data for cis-7-Azabicyclo[4.2.0]octan-8-one | |
| Cyclohexane Ring Conformation | Mixture of flexible boat and flexible half-chair forms researchgate.net |
| Dominant Conformer | Flexible boat form (≈77%) researchgate.net |
| Minor Conformer | Flexible half-chair form (≈23%) researchgate.net |
| Driving Factor | Ring strain from the fused, quasi-planar β-lactam ring researchgate.net |
Isostructurality and Crystal Packing in Racemic and Enantiopure Forms
Isostructurality refers to the phenomenon where different compounds crystallize in very similar, if not identical, structures. In the case of this compound, crystallographic studies have shown that its racemic crystals are isostructural with the related cis-6-azabicyclo[3.2.0]heptan-7-one, which features a five-membered ring instead of a six-membered one. researchgate.net
The crystal packing of racemic cis-7-azabicyclo[4.2.0]octan-8-one is characterized by the formation of hydrogen bonds. Specifically, N—H⋯O=C hydrogen bonds link the molecules into helices along the screw axes of the monoclinic unit cell. researchgate.netu-szeged.hu This ordered, hydrogen-bonded network defines the supramolecular architecture of the crystal. While direct comparisons of the crystal packing of racemic versus enantiopure forms of this compound are not detailed in the available literature, studies on related chiral amides have shown that racemic and enantiopure forms can adopt remarkably similar crystal structures. nih.gov In such cases, the packing is often dominated by strong intermolecular interactions like hydrogen bonding, which can dictate a similar packing motif for both the racemic compound and its pure enantiomers. nih.gov
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 7 Azabicyclo 4.2.0 Octan 8 One Analogs
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 7-azabicyclo[4.2.0]octan-8-one analogs, providing critical insights into their molecular framework and, most importantly, their stereochemistry. The relative orientation of the protons at the bridgehead positions (C1 and C6) dictates the cis or trans fusion of the two rings, a feature that profoundly influences the molecule's shape and biological activity.
The key to stereochemical assignment lies in the analysis of the scalar coupling constant (³J) between the bridgehead protons, H1 and H6. The magnitude of this coupling is governed by the dihedral angle between the two protons, as described by the Karplus relationship.
A cis-fused ring system forces the H1 and H6 protons into a spatial arrangement characterized by a dihedral angle of approximately 0-30°. This results in a relatively small coupling constant, typically in the range of 4-5 Hz.
Conversely, a trans-fused isomer would exhibit a much larger dihedral angle (approaching 180°), leading to a significantly larger coupling constant, often greater than 8 Hz.
While specific NMR data for the parent this compound is not extensively published, data from substituted analogs provide clear evidence for this principle. For instance, in the complex analog (1S,3R,4S,5R,6R)-4,5-Bis(phenylmethoxy)-3-[(phenylmethoxy)methyl]-2-oxa-8-azabicyclo[4.2.0]octan-7-one, the anomeric proton, which is analogous to a bridgehead proton, appears as a doublet with a coupling constant of J = 4.1 Hz. orgsyn.org This small value is definitive for a cis relationship with the adjacent bridgehead proton, confirming the cis-fusion of the bicyclic system. orgsyn.orgrsc.org
¹³C NMR spectroscopy complements the proton data by confirming the number of unique carbon environments and their general electronic state. The carbonyl carbon (C8) of the β-lactam ring is a particularly diagnostic signal, typically appearing far downfield.
Table 1: Representative ¹H NMR Data for a cis-Fused Azabicyclo[4.2.0]octan-7-one Analog orgsyn.org
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Stereochemistry |
| Bridgehead H | ~5.44 | d | 4.1 | cis-fusion |
| Bridgehead H | ~3.34 | m | - | cis-fusion |
Mass Spectrometry for Fragmentation Analysis and Structural Confirmation
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound analogs and for gaining structural information through the analysis of their fragmentation patterns. Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes characteristic fragmentation.
The fragmentation of bicyclic β-lactams is often initiated by the cleavage of the strained four-membered ring, as this is typically the most labile part of the molecule. nih.gov For this compound, a primary fragmentation pathway involves the cleavage of the lactam moiety, leading to the formation of a cycloalkene radical cation. researchgate.net This process is analogous to a retro-[2+2] cycloaddition.
The molecular ion of this compound (C₇H₁₁NO) has a molecular weight of 125.17 g/mol . nih.gov Key fragmentation pathways lead to the following characteristic ions:
Loss of the lactam moiety (HNCO): The initial cleavage across the β-lactam ring can lead to the expulsion of isocyanic acid (HNCO, 43 Da), resulting in the formation of a cyclohexene (B86901) radical cation at m/z 82. researchgate.net
Further Fragmentation of Cyclohexene: The cyclohexene ion (m/z 82) can undergo further fragmentation, such as the loss of a methyl radical (CH₃˙), to produce a stable ion at m/z 67. researchgate.net
The presence of these ions, particularly the cyclohexene radical cation at m/z 82, is highly diagnostic for the this compound core structure. researchgate.net The analysis of these fragments allows for the unambiguous confirmation of the bicyclic system and distinguishes it from isomeric structures.
Table 2: Characteristic Mass Spectrometry Fragments for this compound researchgate.net
| m/z | Proposed Fragment | Formula | Fragmentation Pathway |
| 125 | Molecular Ion [M]⁺˙ | [C₇H₁₁NO]⁺˙ | Ionization |
| 82 | Cyclohexene radical cation | [C₆H₁₀]⁺˙ | Cleavage of β-lactam ring |
| 67 | Cyclopentenyl cation | [C₅H₇]⁺ | Loss of CH₃˙ from cyclohexene |
Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Confirmation
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound analogs. The most prominent and diagnostic feature in the IR spectrum of this compound is the absorption band corresponding to the carbonyl (C=O) stretching vibration of the β-lactam ring.
The frequency of this absorption is highly sensitive to ring strain. In unstrained, acyclic amides, the C=O stretch typically appears around 1660 cm⁻¹. However, incorporating the amide into a four-membered ring introduces significant angle strain, which increases the force constant of the C=O bond and shifts its stretching frequency to a much higher wavenumber.
For bicyclic β-lactams like the this compound system, this effect is pronounced. The carbonyl absorption is typically observed in the range of 1730–1780 cm⁻¹. This high-frequency absorption is a definitive indicator of the presence of a strained β-lactam ring. Other characteristic absorptions include the N-H stretch of the lactam, which appears as a moderate band around 3200-3300 cm⁻¹, and C-H stretching vibrations from the cyclohexane (B81311) ring, which are observed just below 3000 cm⁻¹.
Table 3: Key FT-IR Absorption Frequencies for Bicyclic β-Lactams
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| β-Lactam C=O | Stretch | 1730 - 1780 | Strong, Sharp |
| Lactam N-H | Stretch | 3200 - 3300 | Medium |
| Alkane C-H | Stretch | 2850 - 2960 | Medium-Strong |
X-ray Crystallography for Absolute Configuration Determination and Conformational Studies
X-ray crystallography provides the most definitive and unambiguous structural information for this compound analogs, offering precise measurements of bond lengths, bond angles, and torsional angles in the solid state. This technique is the gold standard for determining the absolute configuration of chiral centers and for detailed conformational analysis.
A single-crystal X-ray diffraction study of cis-7-azabicyclo[4.2.0]octan-8-one has revealed fascinating structural details imposed by the fusion of the strained β-lactam ring and the flexible cyclohexane ring. The study confirmed the cis-junction between the two rings. A key finding was that the cyclohexane ring is disordered in the crystal lattice, existing as a mixture of two distinct conformers: a flexible boat form (with 77% occupancy) and a flexible half-chair form (with 23% occupancy). This conformational flexibility is a direct consequence of the strain induced by the quasi-planar β-lactam moiety.
The β-lactam ring itself is nearly planar, but the fusion to the cyclohexane ring causes slight puckering. The bond lengths within the β-lactam ring are consistent with those of other bicyclic lactam systems. The crystal structure is further characterized by intermolecular hydrogen bonds between the lactam N-H group of one molecule and the carbonyl oxygen (O=C) of a neighboring molecule, forming chains along the crystallographic axes.
Table 4: Selected Crystallographic Data for cis-7-Azabicyclo[4.2.0]octan-8-one
| Parameter | Value | Description |
| Crystal System | Monoclinic | Crystal lattice system |
| Space Group | P2₁/c | Symmetry of the unit cell |
| C1-C6 Bond Length | ~1.55 Å | Length of the ring fusion bond |
| C8=O8 Bond Length | ~1.22 Å | Length of the carbonyl double bond |
| N7-C8 Bond Length | ~1.36 Å | Length of the lactam amide bond |
| Cyclohexane Conformation | Boat (77%) / Half-chair (23%) | Conformational disorder |
Computational Chemistry and Theoretical Studies of 7 Azabicyclo 4.2.0 Octan 8 One
Quantum Mechanical Investigations of Electronic Structure and Bonding
Quantum mechanical calculations are instrumental in elucidating the electronic structure and bonding characteristics of 7-Azabicyclo[4.2.0]octan-8-one. These studies often focus on the impact of the bicyclic fusion on the planarity of the β-lactam nitrogen and the degree of amide resonance.
In typical acyclic amides, the nitrogen atom is sp² hybridized, allowing its lone pair of electrons to delocalize into the carbonyl π-system, resulting in a planar geometry and significant resonance stabilization. However, in bicyclic β-lactams like this compound, the geometric constraints imposed by the fused ring system lead to a pyramidalization of the bridgehead nitrogen atom. This deviation from planarity disrupts the ideal orbital overlap between the nitrogen lone pair and the carbonyl group's π-orbital, thereby attenuating the amide resonance. This is a critical factor influencing the chemical reactivity of the β-lactam ring.
High-level ab initio methods can be employed to quantify the degree of this pyramidalization and its energetic consequences. The "Woodward height," which is the height of the nitrogen atom above the plane defined by its three substituents, is a common parameter used to describe this distortion. For bicyclic β-lactams, this value is significantly non-zero, indicating a shift towards sp³ character for the nitrogen atom.
Table 1: Representative Calculated Electronic Properties of Bicyclic β-Lactam Systems
| Property | Typical Calculated Value/Observation | Significance for this compound |
| N-C(O) Bond Length | Elongated compared to planar amides | Indicates reduced double bond character and weaker amide bond. |
| C=O Bond Length | Shortened compared to planar amides | Suggests increased double bond character of the carbonyl group. |
| Mulliken Charge on Carbonyl Carbon | More positive | Implies higher electrophilicity and susceptibility to nucleophilic attack. |
| Frontier Molecular Orbitals (FMOs) | LUMO localized on the carbonyl carbon | Predicts the site of nucleophilic attack. |
Density Functional Theory (DFT) for Reactivity Predictions and Transition State Analysis
Density Functional Theory (DFT) has become a powerful tool for predicting the reactivity of molecules like this compound and for analyzing the transition states of reactions in which it participates. The enhanced reactivity of the β-lactam ring in this bicyclic system is a key area of investigation.
DFT calculations can be used to model various reactions, such as nucleophilic ring-opening, which is a characteristic reaction of β-lactams. By calculating the activation energies for different reaction pathways, researchers can predict the most likely course of a reaction and the stereochemical outcome. For instance, theoretical studies on the formation of similar bicyclic β-lactams have confirmed the involvement of pseudopericyclic reactions, providing insights into the stereochemical integrity of the process.
Transition state analysis using DFT allows for the detailed examination of the geometry and electronic structure of the highest energy point along the reaction coordinate. This information is crucial for understanding the factors that control the reaction rate and selectivity. For example, in the synthesis of β-lactams, DFT calculations have been employed to elucidate the role of catalysts and to explain observed chemo- and diastereoselectivities.
Table 2: Application of DFT in Studying the Reactivity of Bicyclic β-Lactams
| Area of Study | DFT Application | Insights Gained for this compound |
| Nucleophilic Attack | Calculation of activation barriers for ring-opening | Quantitative prediction of reactivity towards various nucleophiles. |
| Synthesis | Modeling of cycloaddition reactions | Understanding the factors controlling stereoselectivity in its formation. |
| Transition State Geometry | Optimization of transition state structures | Detailed mechanistic understanding of its reactions. |
| Solvent Effects | Inclusion of implicit or explicit solvent models | More accurate predictions of reactivity in different media. |
Molecular Dynamics Simulations for Conformational Preferences and Dynamics
While specific molecular dynamics (MD) simulations for this compound are not widely available in the public domain, the conformational preferences of this molecule can be inferred from crystallographic data and general principles of cyclic systems. MD simulations, in general, provide a means to explore the conformational landscape and dynamics of a molecule over time.
For this compound, the primary source of conformational flexibility arises from the six-membered cyclohexane (B81311) ring. The fusion to the rigid β-lactam ring, however, restricts the accessible conformations of the cyclohexane moiety. X-ray crystallographic studies of cis-7-Azabicyclo[4.2.0]octan-8-one have revealed that the cyclohexane ring can adopt either a flexible boat form or a flexible half-chair form. researchgate.net These two conformers can coexist, indicating a relatively low energy barrier between them.
A hypothetical MD simulation of this compound in a solvent would likely show rapid interconversion between these boat and half-chair conformations. The simulation could also provide insights into the dynamics of the β-lactam ring itself, although its flexibility is significantly constrained by its small size and fusion to the larger ring.
Table 3: Conformational States of the Cyclohexane Ring in cis-7-Azabicyclo[4.2.0]octan-8-one
| Conformation | Population (from crystallographic data) | Key Geometric Features |
| Flexible Boat | ~77% | Characterized by two opposing atoms being out of the plane of the other four. |
| Flexible Half-Chair | ~23% | Four atoms are coplanar, with the other two on opposite sides of the plane. |
Analysis of Ring Strain and Energetic Contributions to Stability
The stability of this compound is significantly influenced by the substantial ring strain inherent in its bicyclo[4.2.0]octane framework. This strain is a combination of angle strain, torsional strain, and transannular strain. The four-membered β-lactam ring is inherently strained due to the deviation of its bond angles from the ideal sp³ and sp² values. Fusing this ring to a cyclohexane ring can either alleviate or exacerbate this strain, depending on the stereochemistry of the ring junction.
Computational methods, particularly DFT, are well-suited for quantifying the strain energy of cyclic molecules. This is often done by comparing the heat of formation of the cyclic molecule with that of a hypothetical strain-free acyclic analogue using isodesmic or homodesmotic reactions.
The key energetic contributions to the stability of this compound can be broken down as follows:
Stabilizing Factors:
Amide resonance, although attenuated, still provides some degree of stabilization.
The inherent stability of the sigma bonds forming the carbon skeleton.
Destabilizing Factors:
Angle Strain: Bond angles within the four- and six-membered rings deviate from their ideal values. The β-lactam ring is the primary contributor to this strain.
Torsional Strain: Eclipsing interactions between adjacent C-H bonds, particularly within the cyclohexane ring, contribute to destabilization. The conformational flexibility of the cyclohexane ring allows it to adopt conformations that minimize this strain.
Transannular Strain: Non-bonded interactions between atoms across the rings can be either attractive or repulsive, but in a strained system like this, they are often destabilizing.
The high ring strain is a double-edged sword. While it decreases the thermodynamic stability of the molecule, it is also the primary driver of its chemical reactivity, particularly the susceptibility of the β-lactam ring to nucleophilic attack.
Table 4: Qualitative Energetic Contributions to the Stability of this compound
| Energetic Contribution | Effect on Stability | Origin |
| Amide Resonance | Stabilizing (but reduced) | Delocalization of nitrogen lone pair into the carbonyl group. |
| Angle Strain | Destabilizing | Deviation of bond angles from ideal values in the β-lactam ring. |
| Torsional Strain | Destabilizing | Eclipsing interactions of C-H bonds. |
| Transannular Strain | Destabilizing | Steric interactions across the bicyclic system. |
Strategic Applications As a Building Block in Complex Chemical Synthesis
Precursor in Natural Product Synthesis
The structural framework of 7-Azabicyclo[4.2.0]octan-8-one is embedded within a variety of biologically active natural products. Consequently, this compound and its derivatives have been utilized as key precursors in the total synthesis of such molecules. A notable example is in the synthetic approaches toward anatoxin-a, a potent neurotoxin.
Synthetic strategies often involve the resolution of racemic mixtures of functionalized this compound derivatives to obtain enantiomerically pure starting materials. For instance, N-hydroxymethyl-7-azabicyclo[4.2.0]oct-3-en-8-one, a closely related analogue, has been successfully resolved on a gram scale using lipase-catalyzed asymmetric acylation. sci-hub.se This enzymatic resolution provides access to enantiopure bicyclic lactams that are crucial for the stereoselective synthesis of complex targets. The β-lactam ring can then be opened to reveal a cis-amino ester, which serves as a versatile intermediate for further transformations en route to the final natural product.
The general synthetic strategy is outlined below:
Synthesis of the Bicyclic Lactam: The this compound core is typically synthesized via a [2+2] cycloaddition reaction between an appropriate imine and a ketene (B1206846).
Functionalization and Resolution: The core structure can be functionalized, for example, by N-hydroxymethylation, to introduce a handle for enzymatic resolution. Lipases are commonly employed to achieve high enantioselectivity.
Ring Opening and Elaboration: The strained β-lactam ring is then selectively opened to yield a functionalized cyclohexane (B81311) or a related carbocycle with defined stereochemistry. This intermediate is then carried forward through a series of reactions to complete the synthesis of the target natural product.
Scaffold for Diversity-Oriented Synthesis and Medicinal Chemistry Building Blocks
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov The rigid, three-dimensional structure of this compound makes it an excellent scaffold for DOS. By systematically modifying the core structure at various positions, large libraries of compounds with diverse spatial arrangements of functional groups can be generated.
The β-lactam ring itself, as well as the cyclohexane portion of the molecule, offer multiple points for diversification. Methodologically, this can be achieved through:
Functionalization of the Nitrogen Atom: The nitrogen atom of the lactam can be substituted with a wide variety of groups, introducing elements of diversity.
Substitution on the Cyclohexane Ring: The saturated six-membered ring can be functionalized prior to or after the formation of the bicyclic system, allowing for the introduction of various substituents with control over stereochemistry.
Ring-Opening Reactions: Cleavage of the β-lactam ring can lead to a diverse array of linear or macrocyclic structures, further expanding the chemical space accessible from this scaffold.
These libraries of compounds are then screened for biological activity, potentially leading to the discovery of novel therapeutic agents. The β-lactam motif is a well-established pharmacophore, and its incorporation into a rigid bicyclic system can lead to enhanced binding affinity and selectivity for biological targets. nih.gov
| Diversification Strategy | Description | Potential Outcomes |
| N-Substitution | Alkylation, acylation, or arylation of the lactam nitrogen. | Introduction of various functional groups and modulation of electronic properties. |
| C-H Functionalization | Selective functionalization of the cyclohexane ring. | Installation of substituents at specific stereocenters. |
| Ring-Opening | Nucleophilic cleavage of the β-lactam ring. | Generation of linear amino acids, peptides, or macrocycles. |
Intermediate in the Construction of Bridged and Polycyclic Systems
The inherent strain of the β-lactam ring in this compound makes it a reactive intermediate for the construction of more complex bridged and polycyclic frameworks. nih.gov The relief of this strain can be a powerful driving force for ring-opening and subsequent ring-closing reactions.
One innovative approach is the use of transition metal-catalyzed "cut-and-sew" reactions. acs.org In this methodology, a transition metal catalyst facilitates the cleavage of a carbon-carbon bond within the β-lactam, generating a reactive intermediate that can then participate in a cycloaddition reaction with an alkene or alkyne. This process effectively "sews" a new ring onto the original scaffold, leading to the formation of diverse bridged and fused nitrogen-containing heterocycles.
The general mechanism for a "cut-and-sew" transformation involving a β-lactam is as follows:
Oxidative Addition: The transition metal catalyst inserts into a C-C bond of the β-lactam ring.
Coordination: An alkene or alkyne coordinates to the metal center.
Migratory Insertion: The coordinated π-system inserts into one of the metal-carbon bonds.
Reductive Elimination: The newly formed carbon-carbon bonds are established, and the catalyst is regenerated, yielding the bridged or fused polycyclic product.
This strategy allows for the efficient construction of complex molecular architectures that would be challenging to access through traditional synthetic methods.
Development of Novel Organic Methodologies Utilizing the Strained β-Lactam Ring
The high ring strain of the four-membered β-lactam ring in this compound is a key feature that has been exploited in the development of novel organic methodologies. nih.gov This strain renders the amide bond more susceptible to cleavage than in a typical acyclic amide, and also activates adjacent bonds for chemical transformations.
Recent advancements have demonstrated the utility of β-lactams in transition metal-catalyzed reactions that proceed via C-C bond activation. acs.org These transformations leverage the inherent strain of the β-lactam to drive reactions that are not feasible with less strained cyclic systems. The "cut-and-sew" reactions described in the previous section are a prime example of such a methodology.
Furthermore, the β-lactam ring can serve as a precursor to other functional groups through ring-opening reactions. For example, hydrolysis or alcoholysis of the lactam can provide access to γ-amino acids with defined stereochemistry. This "β-lactam synthon method" has proven to be a powerful tool for the synthesis of a wide range of biologically active molecules, including non-protein amino acids and peptidomimetics. nih.gov
Future Perspectives and Emerging Research Directions in 7 Azabicyclo 4.2.0 Octan 8 One Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The future synthesis of 7-azabicyclo[4.2.0]octan-8-one and its derivatives will increasingly prioritize green and sustainable principles. Research is moving beyond traditional, often harsh, chemical methods towards more sophisticated and environmentally benign strategies.
Biocatalysis : A significant emerging trend is the use of enzymes to construct the bicyclic β-lactam core. Engineered enzymes, such as crotonases and carbapenam (B8450946) synthetases, are being explored for the asymmetric synthesis of functionalized β-lactams, offering high stereoselectivity under mild, aqueous conditions. nih.govrsc.org This approach not only minimizes the use of hazardous reagents but also provides access to chiral building blocks that are difficult to obtain through conventional chemistry. researchgate.net The development of tandem enzyme systems, where multiple enzymatic reactions are performed in a single pot, is a promising avenue for improving efficiency and reducing waste. nih.govresearchgate.net
Photocatalysis : Visible-light photoredox catalysis represents another frontier for the synthesis of the cyclobutane (B1203170) ring inherent in the this compound structure. dntb.gov.uanih.gov This technique allows for [2+2] cycloaddition reactions to be carried out under mild conditions using light as a renewable energy source, often replacing high-energy UV light or thermally demanding processes. nih.govnih.gov The use of organophotocatalysts, in addition to transition-metal complexes, is expanding the scope and sustainability of these transformations. researchgate.net
One-Pot and Tandem Reactions : To improve atom economy and reduce purification steps, research is focusing on one-pot procedures. For instance, methods involving the organocatalytic oxidation of amines to generate imines in situ, which then undergo cycloaddition, are being developed. acs.orgacs.org These strategies are considered green as they can utilize molecular oxygen as the oxidant and avoid the isolation of unstable intermediates. acs.org
The table below summarizes key emerging sustainable synthetic strategies applicable to bicyclic β-lactams.
| Strategy | Key Features | Advantages |
| Biocatalysis | Use of engineered enzymes (e.g., crotonases, synthetases). nih.gov | High stereoselectivity, mild reaction conditions, reduced waste. rsc.orgresearchgate.net |
| Photocatalysis | Employs visible light and a photocatalyst (metal or organic). nih.govresearchgate.net | Energy-efficient, access to strained rings, mild conditions. nih.gov |
| One-Pot Reactions | In situ generation of intermediates (e.g., imines). acs.org | Improved atom economy, reduced purification, environmentally friendly. acs.org |
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
The unique structural attributes of this compound, particularly the fusion of a strained four-membered β-lactam ring to a six-membered ring, dictate its chemical behavior. nih.gov This strain increases the electrophilicity of the carbonyl carbon and makes the β-lactam more susceptible to hydrolysis and nucleophilic attack compared to acyclic amides. wikipedia.org
Future research will likely focus on leveraging this inherent reactivity for novel chemical transformations:
Ring-Opening and Ring-Expansion Reactions : The high ring strain makes the scaffold an excellent precursor for ring-opening reactions. wikipedia.org Controlled cleavage of the C-N or C-C bonds of the β-lactam ring can provide access to a variety of functionalized cyclic amino acids and other heterocyclic systems. For example, treatment of related bicyclic β-lactams with nucleophiles can lead to the formation of eight-membered cyclic β-amino acid derivatives. sci-hub.se Exploring these pathways with a wider range of nucleophiles and electrophiles could yield unprecedented molecular skeletons.
Bridgehead Nitrogen Reactivity : In bicyclic lactams, the geometric constraints can prevent the delocalization of the nitrogen's lone pair into the carbonyl group, a phenomenon that defines typical amide chemistry. This can render the bridgehead nitrogen atom more pyramidal and its lone pair more available, potentially allowing for novel functionalization reactions directly at the nitrogen that are not possible in less strained systems.
Selective C-H Functionalization : Modern synthetic methods focusing on late-stage C-H activation could open new avenues for derivatizing the carbocyclic portion of the this compound core. This would allow for the introduction of functional groups at specific positions, creating a diverse library of analogues from a common intermediate.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch processing to continuous flow manufacturing is a major trend in the pharmaceutical and fine chemical industries, offering enhanced safety, efficiency, and scalability. nih.govacs.org The synthesis of this compound and its derivatives is well-suited for this technological shift.
Enhanced Safety and Control : Many reactions used to synthesize β-lactams, including those involving hazardous reagents or intermediates, can be performed more safely in microreactors. acs.org The small reaction volumes and high surface-area-to-volume ratios in flow systems allow for superior control over reaction parameters like temperature and pressure, minimizing the risk of runaway reactions.
Automated Synthesis : Coupling flow reactors with automated control systems enables the rapid synthesis and screening of compound libraries. researchgate.net Automated platforms can systematically vary reagents and reaction conditions, accelerating the discovery of this compound derivatives with desired properties. This is particularly valuable for creating libraries of heterocyclic compounds for drug discovery. researchgate.net
The following table compares batch and flow chemistry for the synthesis of complex molecules like this compound.
| Parameter | Batch Chemistry | Flow Chemistry |
| Safety | Higher risk with hazardous reagents/exothermic reactions. | Enhanced safety due to small volumes and better heat transfer. acs.org |
| Scalability | Complex, often requires re-optimization. | Straightforward, by extending run time. acs.org |
| Efficiency | Longer reaction times, often requires workup between steps. | Reduced reaction times, potential for telescoping reactions. acs.org |
| Automation | Difficult to fully automate. | Readily integrated with automated control systems. researchgate.net |
Design and Synthesis of Novel Functional Derivatives for Advanced Materials and Catalysis
While the primary research focus for β-lactams has been on their biological activity, the unique and rigid structure of this compound makes it an intriguing building block for applications in materials science and catalysis.
Polymer Synthesis : Bicyclic β-lactams can serve as monomers in anionic ring-opening polymerization (AROP) to produce novel polyamides. rsc.org The polymerization of similar bicyclic β-lactams derived from cyclic alkenes has been shown to yield hydrophobic polymers. rsc.org By carefully designing substituted derivatives of this compound, it may be possible to synthesize polyamides with tailored properties, such as thermal stability, specific solubility, or biodegradability, for advanced biomedical applications.
Scaffolds for Asymmetric Catalysis : The rigid, conformationally constrained framework of this compound is an attractive scaffold for the development of chiral ligands for asymmetric catalysis. By introducing coordinating functional groups onto the bicyclic structure, it could be possible to create novel ligands that can complex with transition metals. The defined stereochemistry of the core could then be used to induce high enantioselectivity in a variety of chemical reactions. The use of chiral ligands is fundamental in copper-catalyzed reactions for the synthesis of other complex β-lactams, highlighting the potential synergy in this area. mdpi.com
Functional Materials : The ability to introduce various functional groups onto the this compound core could lead to the development of new materials with unique electronic or optical properties. For example, incorporating this scaffold into larger conjugated systems could be explored for applications in organic electronics.
Q & A
Q. How does the compound’s reactivity compare to related cepham or cephem antibiotics?
Q. Key Considerations for Researchers :
- Contradictions : Radical cyclization offers higher diastereoselectivity than biocatalysis , but the latter is greener.
- Nomenclature : Confirm IUPAC numbering (von Baeyer vs. cephem systems) to avoid misassignment .
- Data Reporting : Follow Beilstein Journal guidelines for experimental reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
